
Hydrazine dihydrochloride
Overview
Description
Hydrazine dihydrochloride, with the chemical formula ( \text{NH}_2\text{NH}_2 \cdot 2\text{HCl} ), is a white crystalline solid that is highly soluble in water. It is commonly used as a reducing agent in various chemical reactions and has applications in organic synthesis and industrial processes. This compound is known for its ability to act as a chlorine scavenger in hydrochloric acid gas streams .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrazine dihydrochloride can be synthesized by reacting hydrazine hydrate with hydrochloric acid. The procedure involves adding concentrated hydrochloric acid dropwise to cold hydrazine monohydrate under constant stirring and cooling to maintain a temperature of around -2°C .
Industrial Production Methods: In industrial settings, this compound is produced by the same method but on a larger scale. The reaction is carefully controlled to ensure high yield and purity of the final product. The process involves the use of specialized equipment to handle the exothermic nature of the reaction and to maintain the required low temperatures.
Chemical Reactions Analysis
Redox Reactions
Hydrazine dihydrochloride participates in oxidation-reduction reactions, often acting as a four-electron donor. Key examples include:
Oxidation by Iodine
In aqueous HCl medium, this compound reduces iodine (I₂) to iodide (I⁻) with a 1:2 stoichiometric ratio (oxidant:reductant) . The rate law is expressed as:
Key Observations
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Rate decreases with increasing [H⁺], indicating inverse acid dependence .
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No intermediate complex formation was detected via UV-Vis spectroscopy .
Interaction with Metal Ions
This compound reduces metal ions such as Sn⁴⁺ to Sn²⁺ in perovskite solar cell fabrication, improving device efficiency by suppressing oxidation:
This reaction stabilizes tin-based perovskites under nitrogen atmospheres.
Hydrazone Formation
This compound reacts with carbonyl compounds to form hydrazones. For example, with acetone:
This reaction is critical in synthesizing heterocycles like pyrazoles .
Heterocyclization
Reaction with 1-ethyl-4-hydroxyquinolin-2(1H)-one yields unexpected heteropentacycles (diquinopyrrole and diquinopyridazine) under varying conditions :
Conditions
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Diquinopyrrole : Formed in ethanol at reflux.
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Diquinopyridazine : Requires excess HCl and prolonged heating .
Acid-Catalyzed Hydrolysis
In concentrated HCl, this compound undergoes hydrolysis to regenerate hydrazine and HCl:
This reaction is exploited industrially for hydrazine recovery .
Thermal Decomposition
At elevated temperatures (>200°C), it decomposes exothermically:
Decomposition kinetics are influenced by pH and catalysts .
Complex Formation
This compound forms coordination complexes with transition metals. For example:
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Copper Complexes : Used in catalytic oxidation of benzophenone-imines to azines .
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Nickel Electroless Plating : Acts as a reducing agent in Ni²⁺ → Ni⁰ deposition.
Mechanistic Insights
Scientific Research Applications
1.1. Additive in Perovskite Solar Cells
One of the notable applications of hydrazine dihydrochloride is as an additive in the fabrication of tin-based mixed organic cation perovskite solar cells (TPSCs). The compound has been shown to significantly enhance the performance of these solar cells by inhibiting the oxidation of Sn²⁺ to Sn⁴⁺ during the crystallization process. In a study, the introduction of this compound into the precursor solution led to a power conversion efficiency (PCE) of 9.26% and improved stability, retaining approximately 90% of initial efficiency after 55 days in a nitrogen-filled glovebox . This advancement addresses the toxicity concerns associated with lead-based perovskites, making this compound a valuable component in renewable energy technologies.
1.2. Ion Transport Studies
This compound has been utilized in ion transport studies, where techniques such as the transient ionic current (TIC) method are employed to investigate mobile ionic species within the compound. These studies contribute to a deeper understanding of ionic mobility, which is essential for various electrochemical applications .
2.1. Health Effects and Toxicity
This compound is recognized for its toxicological properties, which have been extensively studied. Acute exposure can lead to severe health issues, including pulmonary edema, central nervous system depression, and liver damage . Chronic exposure has been linked to an increased risk of various cancers, including lung and liver cancer, highlighting the need for careful handling and regulation in industrial settings .
Exposure Type | Health Effects |
---|---|
Acute | Pulmonary edema, CNS depression, hepatotoxicity |
Chronic | Increased cancer risk (lung, liver), potential reproductive toxicity |
2.2. Genotoxicity
Research indicates that this compound exhibits genotoxic effects, showing positive results in both in vitro and in vivo tests for mutagenicity . This raises concerns about its environmental impact and necessitates stringent safety measures during its use.
3.1. Biodegradation Studies
This compound's behavior in aquatic environments has been studied regarding its degradation and toxicity to aquatic organisms. It is noted that while hydrazine is not hydrolyzed easily, it can be oxidized by dissolved oxygen and biodegraded at low concentrations . The acute toxicity levels have been assessed through various tests on algae and invertebrates, indicating significant ecological implications.
Organism Type | EC50 Value (mg/L) | NOEC Value (mg/L) |
---|---|---|
Freshwater Alga | 0.0061 | 0.001 |
Water Fleas | 0.76 - 2.3 | Not specified |
Mechanism of Action
Hydrazine dihydrochloride exerts its effects primarily through its reducing properties. It donates electrons to other molecules, thereby reducing them. This mechanism is particularly useful in organic synthesis, where it helps in the conversion of carbonyl compounds to methylene groups. The compound also inhibits the oxidation of certain metal ions, making it valuable in various industrial applications .
Comparison with Similar Compounds
- Hydrazine hydrate (NH2NH2·H2O)
- Hydrazine monohydrochloride (NH2NH2·HCl)
- Hydrazine sulfate (NH2NH2·H2SO4)
- Hydrazine acetate (NH2NH2·CH3COOH)
Comparison: Hydrazine dihydrochloride is unique due to its high solubility in water and its ability to act as a chlorine scavenger. Compared to hydrazine hydrate, it is more stable and easier to handle. Hydrazine monohydrochloride and hydrazine sulfate have similar reducing properties but differ in their solubility and reactivity. Hydrazine acetate is less commonly used but serves similar purposes in organic synthesis .
Biological Activity
Hydrazine dihydrochloride (HDH) is a chemical compound with significant biological activity, primarily noted for its genotoxicity and potential therapeutic applications. This article explores the biological effects of HDH, including its metabolism, toxicity, and pharmacological properties, supported by research findings and case studies.
This compound is a hydrazine salt represented by the formula . It is rapidly absorbed through inhalation, oral, and dermal routes, leading to distribution in various tissues. Upon administration, it is metabolized into several compounds, including monoacetylhydrazine and diacetylhydrazine, which can produce free radicals that contribute to its toxicity .
Metabolic Pathways:
- Enzymatic Metabolism: Involves cytochrome P450 enzymes which can enhance the formation of reactive metabolites.
- Non-Enzymatic Pathways: These pathways also contribute to the generation of free radicals .
Toxicity and Genotoxicity
This compound has been classified as a genotoxic agent. It has shown positive results in both in vitro and in vivo genotoxicity tests, including:
- Ames Test: Demonstrated mutagenic potential.
- Chromosomal Aberration Tests: Indicated clastogenic effects in mammalian cells .
Toxicity Data Summary
Study Type | Findings |
---|---|
In vitro assays | Positive for mutagenicity (Ames test) |
In vivo studies | Induced hepatotoxicity in animal models |
Dermal exposure | Skin sensitizer; can cause chemical burns |
Inhalation exposure | Toxic pneumonitis observed in humans |
Pharmacological Applications
Recent studies have explored the potential therapeutic applications of HDH derivatives. For instance, dihydropyrimidine-based this compound derivatives have been identified as potent urease inhibitors, showcasing promising pharmacological activities .
Case Study: Anti-inflammatory Effects
A study evaluated a derivative of this compound (N,N'-bis(3-dimethylamino-1-phenyl-propylidene)this compound) for its anti-inflammatory properties. The compound was tested on carrageenan-induced edema in rats, showing significant inhibition of inflammation at various doses:
- Doses Tested: 50 mg/kg, 100 mg/kg, 200 mg/kg
- Inhibition Rates: 40%, 20%, and 10% at respective doses after 1 hour .
The anti-inflammatory mechanism of HDH derivatives may involve:
Q & A
Basic Research Questions
Q. What are the established laboratory methods for synthesizing hydrazine dihydrochloride, and how is purity validated?
this compound is typically synthesized by reacting hydrazine hydrate with hydrochloric acid under controlled conditions. Purity verification involves titration (e.g., acid-base titration to confirm HCl content) and spectroscopic methods (e.g., FT-IR for functional group analysis). For example, in the synthesis of related dihydrochloride salts, stoichiometric control and recrystallization in ethanol are critical to minimize impurities .
Q. How does this compound act as a reducing agent in inorganic synthesis, and what factors determine its efficiency?
this compound reduces metal ions (e.g., Re(VII) to Re(IV)) in acidic media. Key parameters include:
- Acid concentration : Optimal HCl concentration ensures proton availability and stabilizes reduced species .
- Reaction time : Extended boiling (1–2 hours) ensures complete reduction .
- Excess reagent : A 2–3× molar excess of this compound compensates for side reactions . Comparative studies show superior reducing power over sulfate salts due to higher solubility in HCl .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Storage : Store in locked, ventilated cabinets away from oxidizers .
- Personal protective equipment (PPE) : Use chemical-resistant gloves (JIS T 8116), goggles, and lab coats .
- Spill management : Neutralize spills with sodium bicarbonate and dispose via approved waste facilities .
- First aid : Immediate rinsing with water for skin/eye contact and oxygen administration for inhalation exposure .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound-mediated reductions in complex matrices?
A factorial design approach is recommended:
- Variables : Acid concentration (1–6 M HCl), temperature (25–100°C), and molar ratio (1–5× excess).
- Response metrics : Yield of reduced product (e.g., hexachlororhenate(IV)) quantified via UV-Vis or ICP-OES .
- Data contradiction resolution : Conflicting results in reaction efficiency across studies may arise from trace metal impurities; use ultrapure HCl and degassed solvents .
Q. What computational strategies are used to design hydrazine-based catalysts for organic transformations?
Density functional theory (DFT) studies reveal that hydrazine catalysts with [2.2.2]-bicyclic structures lower activation barriers in carbonyl–olefin metathesis by stabilizing transition states. Key steps include:
- Cycloaddition : Formation of a hydrazine-olefin adduct.
- Cycloreversion : Rate-determining step influenced by ring strain and electron density . Experimental validation involves synthesizing bicyclic hydrazines and comparing turnover frequencies (TOFs) .
Q. What methodologies assess the stability of this compound in aqueous solutions, and how do decomposition products affect analytical accuracy?
- Stability testing : Monitor this compound degradation via HPLC-UV at 240 nm under varying pH (2–6) and temperature (4–40°C).
- Decomposition products : Hydrazine and benzalazine form in acidic media, skewing calibration curves. Use fresh solutions or stabilize with 0.1 M HCl .
- Mitigation : Buffered media (pH < 3.5) reduce decomposition rates by 50% compared to unbuffered systems .
Q. Key Takeaways
- Synthesis & Characterization : Recrystallization and titration are critical for purity .
- Reduction Efficiency : Acid concentration and reagent excess are pivotal .
- Advanced Applications : Computational modeling guides catalyst design , while stability studies inform analytical protocols .
- Safety : Rigorous PPE and disposal protocols mitigate risks .
Properties
IUPAC Name |
hydrazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.H4N2/c;;1-2/h2*1H;1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAWOTKNAVAKCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
302-01-2 (Parent) | |
Record name | Hydrazine dihydrochloride | |
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DSSTOX Substance ID |
DTXSID9063798 | |
Record name | Hydrazine, hydrochloride (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063798 | |
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Molecular Weight |
104.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White odorless crystals; [Alfa Aesar MSDS] | |
Record name | Hydrazine dihydrochloride | |
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CAS No. |
5341-61-7 | |
Record name | Hydrazine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005341617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazine, hydrochloride (1:2) | |
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Record name | Hydrazine, hydrochloride (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063798 | |
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Record name | Hydrazine dihydrochloride | |
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Record name | HYDRAZINE DIHYDROCHLORIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM8DD9J0C8 | |
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Retrosynthesis Analysis
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